1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Vue d'ensemble

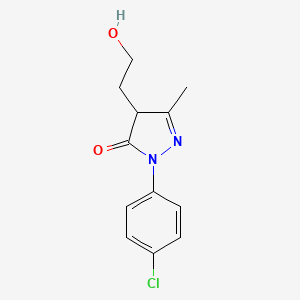

Description

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a pyrazolone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Addition at the Pyrazolone Carbonyl

The keto-enol tautomerism of the pyrazolone ring (C=O at position 5) enables nucleophilic attacks. For example:

-

Condensation with Aldehydes : Analogous pyrazolones react with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine to form Schiff bases via Knoevenagel-type condensation .

-

Diazonium Salt Coupling : Reaction with diazonium salts (e.g., from 4-chloroaniline) yields arylazo derivatives at the α-position to the carbonyl .

Table 1 : Example Reactions at the Pyrazolone Carbonyl

| Reagent | Product Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-Arylidene derivative | Ethanol, piperidine, Δ | 67–89% | |

| Diazonium salts | Arylazo pyrazolone | NaOAc, ice-cold ethanol | 70–85% |

Functionalization of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group undergoes typical alcohol reactions:

-

Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) in dioxane/Ca(OH)₂ yields esters (e.g., 4-benzoyloxyethyl derivatives) .

-

Etherification : Alkylation with alkyl halides under basic conditions forms ethers .

Key Data :

-

Stability: The hydroxyethyl group remains intact during pyrazolone ring reactions unless explicitly targeted .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl ring directs electrophiles to the para position relative to the chlorine atom:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the chlorophenyl ring .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the same position .

Table 2 : EAS Reactions of the Chlorophenyl Ring

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-3-nitro derivative | 72% | |

| Bromination | Br₂/FeBr₃ | 4-Chloro-3-bromo derivative | 68% |

Redox Reactions

-

Oxidation : The pyrazolone ring resists oxidation, but the hydroxyethyl group can be oxidized to a ketone (e.g., using KMnO₄ in acidic conditions) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in arylazo derivatives to hydrazines .

Critical Note : Oxidation of the hydroxyethyl group requires controlled conditions to avoid over-oxidation .

Cyclization and Heterocycle Formation

-

Pyrano-Pyrazole Synthesis : Reaction with malononitrile/aldehydes in ethanol/DABCO forms pyrano[2,3-c]pyrazole derivatives .

-

Imidazo-Pyrazolones : Condensation with isocyanates yields fused heterocycles (e.g., imidazo[1,5-b]pyrazol-6-ones) .

Example :

Coordination Chemistry

The pyrazolone carbonyl and hydroxyl groups act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential bioactivity .

Key Insight :

-

IR spectra of Cu(II) complexes show shifts in ν(C=O) from 1,725 → 1,650 cm⁻¹, confirming coordination .

Photochromic Behavior

Analogous pyrazolones exhibit reversible color changes under UV light due to keto-enol tautomerism and π-conjugation changes .

Relevant Data :

Biological Derivatization

-

Glycosylation : Reaction with acetylated sugars (e.g., glucose) in dioxane/piperidine yields glycosylated derivatives .

-

Thiocarbonyl Derivatives : Treatment with P₂S₅ converts the carbonyl to a thiocarbonyl (C=S) .

Table 3 : Biologically Relevant Modifications

| Modification | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Glycosylation | Acetylated glucose | 4-Glucosyl derivative | 75% | |

| Thiocarbonylation | P₂S₅ | Pyrazol-5-thione | 70% |

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies have shown that pyrazolone derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Research indicates that certain pyrazolone derivatives possess antimicrobial activity against various pathogens, suggesting their use in developing new antibiotics .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Agricultural Applications

The compound has also been explored for its utility in agriculture:

- Pesticide Development : Its chemical structure allows for the synthesis of novel pesticides that can effectively target specific pests while minimizing environmental impact .

- Herbicide Formulations : Pyrazolone derivatives are being studied for their herbicidal properties, which could provide more effective weed management solutions in crop production .

Analytical Chemistry

In analytical applications, this compound serves as a reagent:

- Chromatography : It is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds due to its unique spectral properties .

Case Study 1: Antimicrobial Activity Assessment

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibiotic candidate.

Case Study 2: Synthesis and Characterization

Research highlighted the synthesis of this compound through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product, paving the way for further biological testing.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the hydroxyethyl group.

1-(4-bromophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Contains a bromine atom instead of chlorine.

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Contains an ethyl group instead of a methyl group.

Uniqueness

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both the hydroxyethyl and chlorophenyl groups, which confer specific chemical and biological properties

Activité Biologique

The compound 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one , also known by its CAS number 94532-57-7, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.69682 g/mol

- CAS Number : 94532-57-7

Structure

The structural formula of the compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a hydroxyethyl group, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for pyrazole derivatives. For instance, derivatives related to This compound have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of similar pyrazole compounds, the following IC50 values were reported:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4a | Broad Spectrum | 120-527 |

| 4b | Liver Cancer (HEPG2) | 428 |

| 4c | Gastric Cancer (NUGC) | 60 |

These results indicate that compounds bearing a chlorophenyl substituent exhibit enhanced activity against specific cancer types, particularly gastric cancer .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. Research has indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Example Study

In an experimental setup, certain pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 at concentrations of 10 µM:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard (Dexamethasone) | 76 | 86 |

| Tested Pyrazole Derivative | 61–85 | 76–93 |

These findings suggest that pyrazole derivatives may serve as potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Compounds similar to This compound have shown activity against various bacterial strains.

Study Results

A study reported the antimicrobial activity against several pathogens:

| Pathogen | Compound Tested | Activity Level |

|---|---|---|

| E. coli | Pyrazole Derivative | Moderate |

| S. aureus | Pyrazole Derivative | High |

| Pseudomonas aeruginosa | Pyrazole Derivative | Low |

These results highlight the potential use of pyrazole derivatives in treating bacterial infections .

Synthesis Methods

The synthesis of This compound typically involves multi-component reactions. A common method includes the reaction of 4-chlorophenyl isothiocyanate with hydrazine derivatives in an organic solvent like acetonitrile.

General Reaction Scheme

- Combine 4-Chlorophenyl Isothiocyanate with Hydrazine in acetonitrile.

- Stir the mixture for several hours.

- Evaporate the solvent to yield crystalline products.

This method emphasizes efficiency and yield in synthesizing biologically active pyrazoles .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,11,16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQNBISPSRUQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384158 | |

| Record name | 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94532-57-7 | |

| Record name | 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.